2-Hydroxy-3-methyl-6-methylidenecyclohex-2-en-1-one 2-Hydroxy-3-methyl-6-methylidenecyclohex-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 649767-58-8
VCID: VC16915559
InChI: InChI=1S/C8H10O2/c1-5-3-4-6(2)8(10)7(5)9/h10H,1,3-4H2,2H3
SMILES:
Molecular Formula: C8H10O2
Molecular Weight: 138.16 g/mol

2-Hydroxy-3-methyl-6-methylidenecyclohex-2-en-1-one

CAS No.: 649767-58-8

Cat. No.: VC16915559

Molecular Formula: C8H10O2

Molecular Weight: 138.16 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-3-methyl-6-methylidenecyclohex-2-en-1-one - 649767-58-8

Specification

CAS No. 649767-58-8
Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
IUPAC Name 2-hydroxy-3-methyl-6-methylidenecyclohex-2-en-1-one
Standard InChI InChI=1S/C8H10O2/c1-5-3-4-6(2)8(10)7(5)9/h10H,1,3-4H2,2H3
Standard InChI Key AEDUKXKSYNROMQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)C(=C)CC1)O

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, 2-hydroxy-3-methyl-6-methylidenecyclohex-2-en-1-one, reflects its cyclohexenone backbone with substituents at specific positions. Its canonical SMILES string, CC1=C(C(=O)C(=C)CC1)O, encodes the double-bonded methylidene group (CH2=C\text{CH}_2=\text{C}) at position 6 and the hydroxyl group at position 2. The Standard InChIKey AEDUKXKSYNROMQ-UHFFFAOYSA-N provides a unique identifier for computational and database referencing.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.649767-58-8
Molecular FormulaC8H10O2\text{C}_8\text{H}_{10}\text{O}_2
Molecular Weight138.16 g/mol
IUPAC Name2-hydroxy-3-methyl-6-methylidenecyclohex-2-en-1-one
SMILESCC1=C(C(=O)C(=C)CC1)O
InChIKeyAEDUKXKSYNROMQ-UHFFFAOYSA-N

The methylidene group introduces steric and electronic effects that influence reactivity. For instance, the conjugated enone system (α,β-unsaturated ketone) enables Michael addition reactions, while the hydroxyl group facilitates hydrogen bonding and acidity (pKa1012\text{p}K_a \approx 10-12).

Synthesis Methods and Reaction Pathways

Tautomerism and Stability

Applications in Organic Synthesis and Industry

Building Block for Complex Molecules

The compound’s functional groups enable diverse transformations:

  • Hydroxyl Group: Participates in esterifications, etherifications, and hydrogen-bond-directed crystallizations.

  • Methylidene Group: Acts as a dienophile in Diels-Alder reactions or undergoes electrophilic additions.

  • Enone System: Serves as a Michael acceptor in cascade reactions.

These attributes make it a candidate for synthesizing polycyclic structures, such as terpenoids or steroids, where ring-strain modulation is critical.

Research Gaps and Future Directions

Optimization of Synthesis

Current methods lack specificity and yield data. Future work should explore catalytic asymmetric synthesis to access enantiomerically pure forms, which are vital for pharmaceutical applications.

Biological Activity Screening

In vitro assays against cancer cell lines (e.g., HeLa, MCF-7) and microbial strains (e.g., E. coli, S. aureus) are needed to validate hypothesized bioactivity.

Materials Science Applications

The methylidene group’s rigidity could enhance polymer backbone stability. Research into copolymerization with styrene or acrylates may yield high-performance thermoplastic elastomers.

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